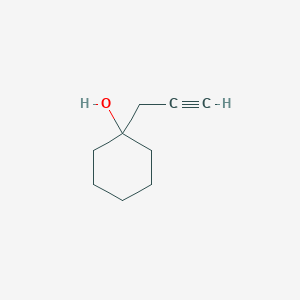

1-(2-Propynyl)cyclohexan-1-ol

Descripción general

Descripción

The compound "1-(2-Propynyl)cyclohexan-1-ol" is a derivative of cyclohexanol, which is a secondary alcohol with a propynyl group attached to the first carbon of the cyclohexane ring. This structure suggests potential reactivity typical of alcohols and alkynes, such as participation in oxidation-reduction reactions, addition reactions, and serving as a precursor for further synthetic modifications.

Synthesis Analysis

The synthesis of related cyclohexanol derivatives often involves catalytic or chemical steps that introduce functional groups to the cyclohexane ring. For instance, the synthesis of optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol involves simple chemical and bio-catalytic steps . Similarly, the synthesis of cyclohexane derivatives can be achieved through reactions with aniline and methyl-substituted cyclohexanone derivatives . These methods could potentially be adapted for the synthesis of "1-(2-Propynyl)cyclohexan-1-ol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be characterized using techniques such as NMR, FT-IR, and X-ray diffraction . For example, the crystal structure of a related compound, 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, was confirmed through single-crystal X-ray diffraction analysis . These techniques would be essential in confirming the molecular structure of "1-(2-Propynyl)cyclohexan-1-ol" and understanding its three-dimensional conformation.

Chemical Reactions Analysis

Cyclohexanol derivatives can participate in various chemical reactions. The presence of the propynyl group in "1-(2-Propynyl)cyclohexan-1-ol" suggests that it could undergo reactions typical of alkynes, such as nucleophilic addition or cycloaddition. For example, the cyclotrimerisation of 1-phenyl-2-propyn-1-ol with pyrrolidin-2-one leads to the formation of tribenzoylcyclohexanes and cyclohexylmethyl-pyrrolidin-2-ones . This indicates that the propynyl group can be reactive under certain conditions, which could be explored for "1-(2-Propynyl)cyclohexan-1-ol".

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanol derivatives are influenced by the functional groups present. For example, polyimides synthesized from cyclohexane derivatives exhibit excellent thermal stability and good solubility in organic solvents . The presence of the alkyne group in "1-(2-Propynyl)cyclohexan-1-ol" would likely affect its solubility and reactivity. Additionally, the optically pure cyclohexanol derivative used for molecular recognition shows that the stereochemistry of such compounds can significantly impact their physical properties and applications .

Aplicaciones Científicas De Investigación

Dielectric Behavior in Solvents

Research by Rajala and Crossley (1972) studied the dielectric constants and losses of 2-propyn-1-ol (related to 1-(2-Propynyl)cyclohexan-1-ol) in various solvents like p-xylene and cyclohexane. This research is crucial for understanding the electrical properties of these compounds in different environments, which can be important for their applications in electronics and material science (Rajala & Crossley, 1972).

Molecular Recognition

Khanvilkar and Bedekar (2018) used a compound structurally similar to 1-(2-Propynyl)cyclohexan-1-ol for molecular recognition via NMR and fluorescence spectroscopy. This type of research highlights the potential of such compounds in analytical chemistry, particularly in identifying and differentiating between various molecular structures (Khanvilkar & Bedekar, 2018).

Catalysis in Oxidation Reactions

A study by Iamamoto et al. (1995) focused on the catalytic role of ironporphyrins in the oxidation of hydrocarbons, including cyclohexane. This research is significant for understanding how similar compounds like 1-(2-Propynyl)cyclohexan-1-ol can act as catalysts in chemical reactions, which is valuable in industrial processes like the synthesis of fine chemicals and pharmaceuticals (Iamamoto, Idemori, & Nakagaki, 1995).

Purification in Production Processes

Lorenzo et al. (2016) modeled a reactive distillation column for the production of high-purity cyclohexanone, a process in which compounds similar to 1-(2-Propynyl)cyclohexan-1-ol are involved. This study is essential for enhancing the efficiency and purity of industrial production processes, especially in the manufacture of nylon and related materials (Lorenzo et al., 2016).

Propiedades

IUPAC Name |

1-prop-2-ynylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h1,10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFVGPVYIWNTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172651 | |

| Record name | 1-(2-Propynyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Propynyl)cyclohexan-1-ol | |

CAS RN |

19135-08-1 | |

| Record name | 1-(2-Propyn-1-yl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19135-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Propyn-1-yl)cyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019135081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Propynyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-propynyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Propyn-1-yl)cyclohexanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCT7FEF7N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)

![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)

![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)